molecular formula C19H24N2O3S B273451 1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine CAS No. 5367-54-4

1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine

Cat. No. B273451
CAS RN: 5367-54-4
M. Wt: 360.5 g/mol
InChI Key: HAGQIFZQKPZTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine, also known as BMBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMBP is a piperazine derivative that has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine acts as a dopamine and serotonin receptor antagonist, which means it blocks the activity of these neurotransmitters. This action leads to a decrease in the release of dopamine and serotonin, which can result in a decrease in symptoms associated with psychiatric disorders. 1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects:
1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine has been shown to have various biochemical and physiological effects, including its ability to decrease the release of dopamine and serotonin, reduce inflammation, and improve cognitive function. 1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine has also been shown to have a low toxicity profile, making it a potential candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine in lab experiments is its high affinity for dopamine and serotonin receptors, which makes it a potential candidate for the treatment of psychiatric disorders. Another advantage is its ability to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. However, one limitation of using 1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

There are various future directions for the study of 1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine, including its potential use as a therapeutic agent for psychiatric disorders, inflammatory diseases, and cognitive impairment. Further research is needed to determine the optimal dosage and administration of 1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine for therapeutic use. Additionally, research is needed to determine the long-term effects of 1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine on the body and its potential for drug interactions with other medications.

Synthesis Methods

1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine can be synthesized using various methods, including the reaction of 1-benzylpiperazine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 1-benzylpiperazine with 2-methoxy-5-methylbenzenesulfonyl isocyanate in the presence of a base. Both methods result in the formation of 1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine as a white solid.

Scientific Research Applications

1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine has been studied for its potential therapeutic applications, including its use as an antipsychotic, antidepressant, and anti-inflammatory agent. Research has shown that 1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine has a high affinity for dopamine and serotonin receptors, which makes it a potential candidate for the treatment of psychiatric disorders. 1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

5367-54-4

Product Name

1-Benzyl-4-(2-methoxy-5-methyl-benzenesulfonyl)-piperazine

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

1-benzyl-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H24N2O3S/c1-16-8-9-18(24-2)19(14-16)25(22,23)21-12-10-20(11-13-21)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3

InChI Key

HAGQIFZQKPZTGB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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